4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Medicinal chemistry Cysteine protease inhibition Structure-activity relationship

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic α-amino acid derivative designed for scaffold-hopping in cysteine protease and kinase programs. The 4-hydroxyanilino group introduces a para hydrogen-bond donor/acceptor absent in chloro, methoxy, or unsubstituted phenyl analogs, directly altering binding-mode geometry in protease and kinase active sites. The N-methylpiperazine moiety governs basicity (calculated pKa ~8.0) and passive permeability, making this compound a valuable tool for CNS drug discovery benchmarking. The single stereocenter at C-2 enables chiral SFC/HPLC method development and asymmetric synthesis route validation. Order ≥95% HPLC-pure material for SAR studies.

Molecular Formula C15H21N3O4
Molecular Weight 307.35
CAS No. 540763-80-2
Cat. No. B2874343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
CAS540763-80-2
Molecular FormulaC15H21N3O4
Molecular Weight307.35
Structural Identifiers
SMILESCN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22)
InChIKeySHOTVTPPFQXKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 540763-80-2): Procurement-Relevant Chemical Profile and Structural Classification


4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 540763-80-2, molecular formula C₁₆H₂₃N₃O₄, molecular weight 321.37 g/mol) is a synthetic piperazine-containing α-amino acid derivative containing a 4-oxobutanoic acid core substituted with a 4-hydroxyanilino group at the 4-position and an N-methylpiperazine ring at the 2-position . The compound belongs to the class of aryl-amino oxobutanoic acids with a basic N-methylpiperazine moiety, placing it within structural territory explored for cysteine protease inhibition and kinase modulation. Due to the absence of peer-reviewed pharmacological data for this specific compound in major public databases (PubChem, ChEMBL, Guide to Pharmacology), its biological target profile remains uncharacterized as of the knowledge cutoff [1].

Why In-Class Piperazine Derivatives Cannot Simply Substitute for 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in Research Procurement


Piperazine-containing oxobutanoic acid derivatives exhibit profound structure-activity relationship (SAR) discontinuities, where minor modifications to the aryl-amino substituent or the N-alkyl group on the piperazine ring can shift potency by several orders of magnitude or invert selectivity between related targets [1]. The 4-hydroxyanilino group in the target compound introduces hydrogen-bond donor/acceptor capacity at the para position that is absent in analogs bearing chloro, methoxy, or unsubstituted phenyl rings, directly altering binding-mode geometry in protease and kinase active sites. Additionally, the N-methylpiperazine substituent, as opposed to N-phenylpiperazine or N-Boc-piperazine variants, governs both basicity (calculated pKa ~8.0 for the tertiary amine) and passive membrane permeability, making simple substitution of in-class analogs unreliable for reproducing experimental results [2].

Quantitative Differentiation Evidence for 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid Against Closest Analogs


Structural Uniqueness: Para-Hydroxyanilino Substituent Versus Common Aryl Modifications in Piperazine-Oxobutanoic Acid Series

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid bears a 4-hydroxyanilino (para-hydroxyanilino) group at the 4-position of the oxobutanoic acid backbone. Among the structurally closest commercially catalogued analogs, this substituent is replaced by a 4-hydroxy-2-methylphenylamino group (CAS 899757-60-9), introducing an ortho-methyl substituent . The para-hydroxyanilino group in the target compound provides a distinct hydrogen-bond donor profile (calculated HBD count = 3, versus 3 for the 2-methyl analog but with altered spatial orientation), affecting interactions with catalytic cysteine residues in protease targets as outlined in piperazine cysteine inhibitor patents [1]. No direct head-to-head pharmacological comparison between these two analogs has been published.

Medicinal chemistry Cysteine protease inhibition Structure-activity relationship

N-Methylpiperazine Versus N-Phenylpiperazine: Basicity and Permeability Differentiation

The N-methylpiperazine moiety in the target compound (calculated pKa of the tertiary amine ≈ 8.0) confers higher aqueous solubility at physiological pH compared to N-phenylpiperazine analogs, where the electron-withdrawing phenyl group reduces basicity (calculated pKa ≈ 6.5–7.0) [1]. This difference of approximately 1–1.5 log units in protonation state at pH 7.4 translates to altered passive membrane permeability and cellular uptake characteristics, as demonstrated across piperazine-containing drug candidates [2]. Quantitative LogD₇.₄ values have not been experimentally determined for the target compound, but class-level inference supports higher hydrophilicity relative to N-phenylpiperazine congeners.

Physicochemical profiling Drug-likeness Permeability

Chiral Center at C-2: Enantiomeric Purity as a Critical Procurement Parameter

The 2-position of the oxobutanoic acid core bears the N-methylpiperazine substituent on a stereogenic carbon center, generating a racemic mixture unless enantioselective synthesis or chiral resolution is specified. Closely related oxobutanoic acid piperazine derivatives described in patent literature demonstrate that individual enantiomers can exhibit markedly different inhibitory potency against cysteine proteases, with eudismic ratios (R/S activity ratio) exceeding 10-fold in certain series [1]. The target compound is catalogued without explicit enantiomeric configuration designation by multiple vendors, introducing potential batch-to-batch variability in biological assay outcomes if procurement does not specify enantiopure material [2].

Stereochemistry Enantiomeric purity Chiral resolution

Recommended Research Application Scenarios for 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid Based on Structural Evidence


Cysteine Protease Inhibitor Lead Optimization and SAR Expansion

The compound's 4-hydroxyanilino-4-oxobutanoic acid scaffold aligns with the pharmacophore of reversible cysteine protease inhibitors (cathepsins B, K, L, S) as described in US Patent 5,935,959 [1]. It is best deployed as a scaffold-hopping starting point to explore the contribution of the para-hydroxyanilino hydrogen-bond donor to potency and selectivity, substituting the more common benzylamino or phenylamino warheads found in approved inhibitors such as odanacatib. Procurement for this application should specify ≥95% purity by HPLC and request MS and ¹H-NMR characterization data.

Physicochemical Benchmarking of N-Methylpiperazine-Containing Fragment-Like Molecules

With molecular weight of 321.37 g/mol, 3 hydrogen-bond donors, and 4 hydrogen-bond acceptors, the compound satisfies Lipinski's rule of five and occupies fragment-like to lead-like chemical space [1]. It is suitable for experimental determination of LogD₇.₄, kinetic aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) to benchmark the N-methylpiperazine moiety against N-aryl and N-acyl piperazine analogs in CNS drug discovery programs [2].

Enantioselective Synthesis Development and Chiral Analytical Method Validation

The single stereocenter at C-2 makes this compound an appropriate substrate for developing asymmetric synthetic routes (e.g., chiral auxiliary-mediated alkylation or enzymatic resolution) and for validating chiral HPLC or SFC analytical methods [1]. Research groups focused on stereochemical SAR of protease inhibitors can use the racemate to establish baseline separation protocols before scaling to enantiopure material procurement.

Quote Request

Request a Quote for 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.